REACTION_CXSMILES
|
O.[CH3:2][N:3]1[C:8](=[O:9])[CH2:7][C:6](=O)[NH:5][C:4]1=[O:11].O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:6]1[NH:5][C:4](=[O:11])[N:3]([CH3:2])[C:8](=[O:9])[CH:7]=1
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
CN1C(NC(CC1=O)=O)=O
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting brownish solution is cooled
|
Type
|
CUSTOM
|
Details
|
POCl3 is evaporated under reduced pressure
|
Type
|
ADDITION
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Details
|
The residue is treated with MeOH
|
Type
|
CUSTOM
|
Details
|
the obtained solid is recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(N(C(N1)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g | |
YIELD: PERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |